molecular formula C9H10N2O4S B8026870 1-(4-Nitro-benzenesulfonyl)-azetidine

1-(4-Nitro-benzenesulfonyl)-azetidine

Cat. No.: B8026870
M. Wt: 242.25 g/mol
InChI Key: ARCPXJGHOABUCN-UHFFFAOYSA-N
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Description

1-(4-Nitro-benzenesulfonyl)-azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-nitrobenzenesulfonyl group. This compound is of significant interest in photochemistry and medicinal chemistry due to its structural similarity to intermediates in DNA repair mechanisms. Quantum-chemical studies reveal that azetidine derivatives, including those with sulfonamide substituents, undergo redox-dependent ring-opening processes, making them models for understanding DNA lesion repair via electron transfer pathways . The 4-nitrobenzenesulfonyl group enhances electron-withdrawing properties, influencing reactivity in photoredox reactions and pharmacological applications .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-2-4-9(5-3-8)16(14,15)10-6-1-7-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCPXJGHOABUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine typically involves the reaction of azetidine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-benzenesulfonyl)-azetidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The azetidine ring can be oxidized under strong oxidizing conditions, although this is less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: The major product is 1-(4-Amino-benzenesulfonyl)-azetidine.

    Oxidation: Products vary based on the specific oxidizing conditions and reagents used.

Scientific Research Applications

1-(4-Nitro-benzenesulfonyl)-azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-benzenesulfonyl)-azetidine involves its interaction with biological molecules through its reactive sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .

Comparison with Similar Compounds

Structural Characteristics

  • Electron-Withdrawing Effects : The 4-nitrobenzenesulfonyl group lowers electron density at the azetidine ring, increasing susceptibility to redox-driven ring-opening compared to alkyl or aryl substituents .
  • Spectral Data: Key spectral features include: IR: Strong S=O stretching (~1350 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹). NMR: Distinct sulfonyl proton environments (δ 7.5–8.5 ppm for aromatic protons) .

Comparison with Similar Azetidine Derivatives

Substituent Effects on Reactivity and Stability

Compound Substituent Ring-Opening Energy Barrier (kJ/mol) Melting Point (°C) Key Applications
1-(4-Nitro-benzenesulfonyl)-azetidine 4-Nitrobenzenesulfonyl 85–95 (oxidized state) N/A DNA repair models, photoredox catalysts
1-(Methylsulfonyl)-azetidine Methylsulfonyl 110–120 N/A Organic synthesis intermediates
1-(4-Ethoxyphenyl)-azetidine 4-Ethoxyphenyl N/A 59 Pharmacological studies
1-(3-Chlorophenyl)-azetidine 3-Chlorophenyl N/A Oil Catalysis studies

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitrobenzenesulfonyl lowers ring-opening energy barriers compared to methylsulfonyl, enhancing redox-driven reactivity .
  • Aryl Substituents : Ethoxy and chloro groups increase steric bulk and alter electronic properties, affecting melting points and catalytic/pharmacological activity .

Redox Properties and Photochemical Behavior

  • Oxidation: The nitrobenzenesulfonyl group stabilizes oxidized states, reducing the energy barrier for ring-opening by ~25% compared to non-EWG analogs .
  • Reduction : One-electron reduction facilitates heterocycle cleavage, a critical step in DNA lesion repair models. N,N-Dimethylaniline is proposed as an efficient photosensitizer for such processes .

Pharmacological Activity

  • Antimicrobial Activity: Compounds with hydrazinoacetyl-sulfonamide moieties show moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .
  • Antitubercular Potential: Nitro groups enhance bioactivity; derivatives with nitroaryl substituents exhibit IC₅₀ values <10 µg/mL against M. tuberculosis .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(4-nitro-benzenesulfonyl)-azetidine, and which reaction parameters are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves sulfonylation of the azetidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Azetidine activation : Pre-activation of azetidine via deprotonation to enhance nucleophilicity .
  • Sulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride at 0–25°C in aprotic solvents (e.g., dichloromethane) to form the sulfonamide bond .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for ring protons) and sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) validate the sulfonyl group .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (~284 g/mol) and fragmentation patterns confirm the nitrobenzenesulfonyl moiety .

Q. What biological activities are associated with sulfonamide-containing azetidine derivatives like this compound?

  • Methodological Answer : These compounds often exhibit sodium channel inhibition (e.g., Nav 1.7) and antimicrobial activity. Assays include:

  • Electrophysiology : Patch-clamp studies to measure ion channel blockade .
  • MIC Testing : Broth dilution assays against bacterial/fungal strains .
  • Enzyme Inhibition : Fluorogenic substrates to assess interactions with target enzymes (e.g., proteases) .

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